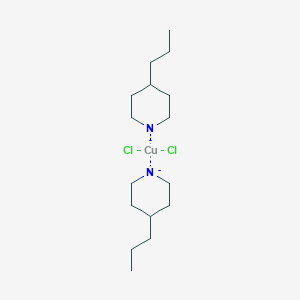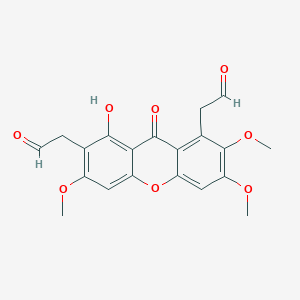
2,2'-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde is a complex organic compound belonging to the xanthene family Xanthenes are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might begin with the formation of the xanthene core through a cyclization reaction, followed by the introduction of hydroxy and methoxy groups via substitution reactions. The final step often involves the oxidation of specific positions to introduce the aldehyde groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding primary alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its xanthene core structure.
Wirkmechanismus
The mechanism of action of 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction, and cellular processes. The aldehyde groups can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Hydroxy-1,2,3-trimethoxy-6-methyl-9,10-anthraquinone
- 3-Hydroxy-6,7,8-trimethoxy-2-naphthoate
- 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
Uniqueness
Compared to similar compounds, 2,2’-(8-Hydroxy-2,3,6-trimethoxy-9-oxo-9H-xanthene-1,7-diyl)diacetaldehyde stands out due to its unique combination of functional groups and structural features The presence of both hydroxy and methoxy groups, along with the aldehyde functionalities, provides a versatile platform for various chemical modifications and biological interactions
Eigenschaften
CAS-Nummer |
15404-78-1 |
|---|---|
Molekularformel |
C20H18O8 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-[1-hydroxy-3,6,7-trimethoxy-9-oxo-8-(2-oxoethyl)xanthen-2-yl]acetaldehyde |
InChI |
InChI=1S/C20H18O8/c1-25-12-8-14-17(18(23)10(12)4-6-21)19(24)16-11(5-7-22)20(27-3)15(26-2)9-13(16)28-14/h6-9,23H,4-5H2,1-3H3 |
InChI-Schlüssel |
JXJIJGFAPRIHIK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C(=C3C2=O)CC=O)OC)OC)O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


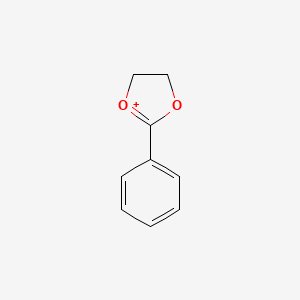
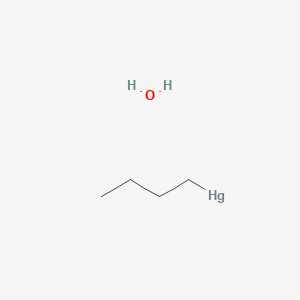


![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

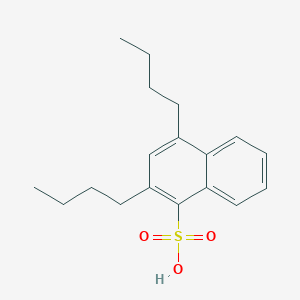
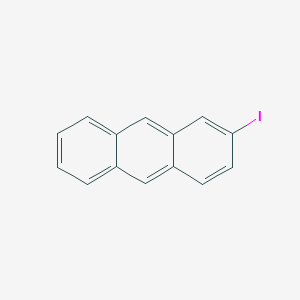
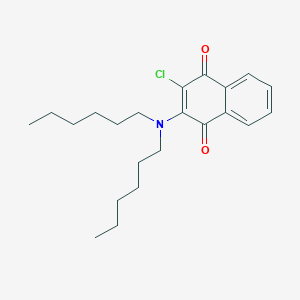


![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
